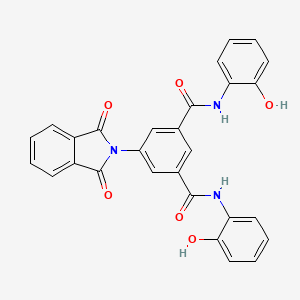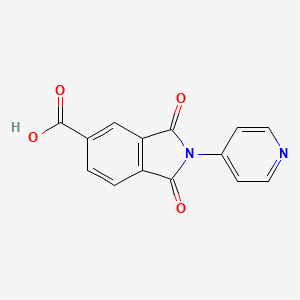![molecular formula C32H24N2O6 B3826399 1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione CAS No. 5187-14-4](/img/structure/B3826399.png)
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione
概要
説明
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione is a complex organic compound. It features multiple functional groups, including pyrrolidine-2,5-dione and phenyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
Step 1: Formation of the pyrrolidine-2,5-dione ring through cyclization reactions.
Step 2: Introduction of phenyl groups via Friedel-Crafts acylation.
Step 3: Formation of the enone structure through aldol condensation.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones.
Reduction: Reduction reactions may convert the enone structure to an alcohol.
Substitution: Electrophilic aromatic substitution can introduce additional functional groups to the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology
It may serve as a probe in biochemical studies to understand enzyme interactions.
Medicine
Industry
The compound can be used in the production of advanced materials, such as polymers with specific properties.
作用機序
The compound’s mechanism of action involves interactions with molecular targets, such as enzymes or receptors. The enone structure may participate in Michael addition reactions, while the pyrrolidine-2,5-dione ring can form hydrogen bonds with biological molecules.
類似化合物との比較
Similar Compounds
- 1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione
- This compound
特性
IUPAC Name |
1-[3-[(E)-3-[4-[(E)-3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O6/c35-27(23-3-1-5-25(19-23)33-29(37)15-16-30(33)38)13-11-21-7-9-22(10-8-21)12-14-28(36)24-4-2-6-26(20-24)34-31(39)17-18-32(34)40/h1-14,19-20H,15-18H2/b13-11+,14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAJHXZNVZGQGH-PHEQNACWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)C=CC3=CC=C(C=C3)C=CC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=O)C1)C2=CC=CC(=C2)C(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416721 | |
| Record name | STK000177 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5187-14-4 | |
| Record name | STK000177 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-(oxydi-4,1-phenylene)bis[N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B3826326.png)

![2,2'-[oxybis(4,1-phenylenecarbonylimino)]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B3826352.png)
![2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-3,1-phenylene)]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B3826358.png)

![4,4'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenyleneimino]}bis(4-oxobutanoic acid)](/img/structure/B3826377.png)

![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide](/img/structure/B3826392.png)
![4-{[2,6-bis(3-hydroxyphenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid](/img/structure/B3826408.png)
![4-nitro-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B3826410.png)
![N-(3-nitrophenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B3826413.png)
![5-[6-(3,5-DICARBOXYPHENYL)-1,3,5,7-TETRAOXOPYRROLO[3,4-F]ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B3826424.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3826435.png)
